molecular formula C19H16N6O2 B2616341 3-((1-(Quinoxaline-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034434-74-5

3-((1-(Quinoxaline-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2616341
CAS RN: 2034434-74-5
M. Wt: 360.377
InChI Key: DUXXNSVLISDCLF-UHFFFAOYSA-N
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Description

3-((1-(Quinoxaline-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has attracted the attention of researchers due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Synthesis and Chemical Modifications

3-((1-(Quinoxaline-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile belongs to a class of compounds that have been extensively studied for their chemical properties and potential applications in various fields, including organic chemistry, medicinal chemistry, and material science. Although the specific compound may not have direct references, related quinoxaline derivatives and their synthesis methodologies offer insights into potential applications and synthetic routes that could apply to this compound as well.

Quinoxaline derivatives, including those with substitutions similar to this compound, are synthesized through various chemical reactions, demonstrating their versatility in organic synthesis. For example, the synthesis of substituted pyrazolo[4,3-c]quinolines, which could share synthetic pathways with the subject compound, has been explored for potential anti-inflammatory activity, illustrating the relevance of these derivatives in medicinal chemistry (Mekheimer, 1994). Similarly, novel fluoroquinolones have been synthesized for in vivo activity against Mycobacterium tuberculosis, showcasing the application of quinoxaline derivatives in developing new antibacterial agents (Shindikar & Viswanathan, 2005).

Applications in Material Science

In material science, quinoxaline derivatives have been utilized for their photovoltaic properties. Studies on 4H-pyrano[3,2-c]quinoline derivatives have demonstrated their potential in organic–inorganic photodiode fabrication. The investigation into their photovoltaic properties and applications in fabricating heterojunction diodes highlights the utility of quinoxaline derivatives in developing new materials for solar energy conversion and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Biological Activities and Potential Therapeutic Applications

Quinoxaline derivatives have been identified for their wide spectrum of interesting biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal activities. This broad range of activities suggests potential therapeutic applications for these compounds. For instance, quinoxaline and its analogs have been explored for their antitumoral properties, indicating the role of these compounds in developing new cancer therapies (Pareek & Kishor, 2015).

properties

IUPAC Name

3-[1-(quinoxaline-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2/c20-10-16-18(22-8-7-21-16)27-13-4-3-9-25(12-13)19(26)17-11-23-14-5-1-2-6-15(14)24-17/h1-2,5-8,11,13H,3-4,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXXNSVLISDCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3N=C2)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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